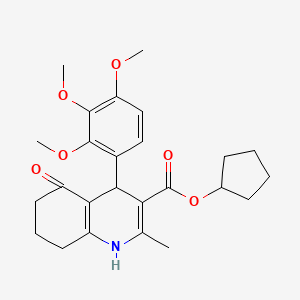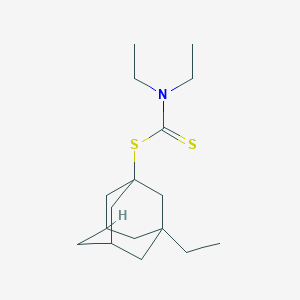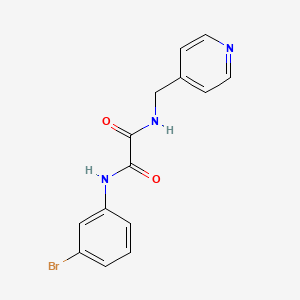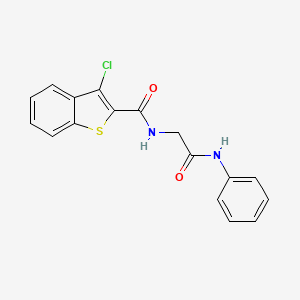![molecular formula C22H16BrClN2O2 B5198519 5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5198519.png)
5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring bromine, chlorine, and benzoxazole moieties, makes it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-amino-4,5-dimethylphenol, with a suitable carboxylic acid derivative under dehydrating conditions.
Halogenation: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.
Amide Bond Formation: The final step involves coupling the halogenated benzoxazole derivative with 5-bromo-2-chlorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The benzoxazole moiety can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The aromatic rings can engage in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, chlorine, or sulfuric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens, while coupling reactions could produce biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the benzoxazole moiety is particularly interesting due to its known biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which 5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, altering their function. The benzoxazole moiety could play a key role in binding to specific molecular targets, while the halogen atoms might influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N-phenylbenzamide: Lacks the benzoxazole moiety, making it less complex.
2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar but without the bromine atom.
5-bromo-2-chloro-N-[4-(benzoxazol-2-yl)phenyl]benzamide: Similar but without the dimethyl groups on the benzoxazole.
Uniqueness
The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, makes 5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide unique. This combination of functional groups can result in distinct chemical and biological properties, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-9-19-20(10-13(12)2)28-22(26-19)14-3-6-16(7-4-14)25-21(27)17-11-15(23)5-8-18(17)24/h3-11H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFPKHHLMZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![5-chloro-2-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5198444.png)

![N-[(ADAMANTAN-1-YL)METHYL]-4-METHOXYBENZAMIDE](/img/structure/B5198470.png)
![2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one](/img/structure/B5198471.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B5198480.png)
![8-ethoxy-4,4-dimethyl-1-methylsulfanyl-5H-dithiolo[3,4-c]quinolin-2-ium;chloride](/img/structure/B5198484.png)

![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)
![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)

![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(2-PHENYLETHYL)THIOUREA](/img/structure/B5198534.png)
![3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-](/img/structure/B5198535.png)
